molecular formula C20H19FN6O2 B2983601 N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1797970-26-3

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2983601
CAS No.: 1797970-26-3
M. Wt: 394.41
InChI Key: QGFKPDROHUQGRW-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position. The pyrimidine ring is further linked to a 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide group.

Properties

IUPAC Name

N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O2/c1-12-6-13(2)27(25-12)18-9-17(22-11-23-18)24-20(29)14-7-19(28)26(10-14)16-5-3-4-15(21)8-16/h3-6,8-9,11,14H,7,10H2,1-2H3,(H,22,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFKPDROHUQGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive analysis of its biological activity, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C16H20N6O
  • Molecular Weight : 316.37 g/mol
  • SMILES Notation : CC(C)N1C(=O)C2=C(N=C(N2C(=O)C(C)C)C1=NC(=N)N)C(C)C

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors:

  • Adenosine Receptors :
    • The compound has shown high affinity for human adenosine receptors A2A and A1, with inhibition constants (Ki) of 0.470 nM and 34 nM, respectively. These values indicate potent binding and suggest a role in modulating adenosine signaling pathways, which are crucial in various physiological processes including inflammation and neuroprotection .
  • p38 MAP Kinase Inhibition :
    • Similar compounds with pyrazole moieties have been identified as selective inhibitors of p38 MAP kinase, a critical player in inflammatory responses. The structural features of this compound may confer similar inhibitory properties, potentially aiding in the development of anti-inflammatory therapies .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Target Activity Ki (nM) Assay Type
Adenosine receptor A2AHigh affinity binding0.470HEK293 cell membranes assay
Adenosine receptor A1Moderate affinity binding34HEK293 cell membranes assay
p38 MAP kinasePotential inhibitorTBDHigh-throughput screening

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Anti-inflammatory Effects :
    • Research indicates that compounds targeting adenosine receptors can reduce pro-inflammatory cytokines in models of arthritis. This suggests that the compound may possess therapeutic potential in treating inflammatory diseases .
  • Neuroprotective Properties :
    • Compounds with similar structures have been evaluated for neuroprotective effects in models of neurodegeneration, indicating that they may help mitigate neuronal damage through adenosine receptor modulation .
  • Anticancer Activity :
    • Preliminary studies suggest that pyrazole derivatives can inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways. The specific role of this compound in cancer therapy remains to be fully elucidated but shows promise based on structural similarities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural motifs with several pyrazolo-pyrimidine and pyrimidine-carboxamide derivatives. Below is a comparative analysis based on available

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrimidine 6-(3,5-dimethyl-1H-pyrazol-1-yl), 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide Not reported Hypothesized kinase inhibition; enhanced rigidity from oxopyrrolidine
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... Pyrazolo[3,4-d]pyrimidine 5-fluoro-3-(3-fluorophenyl)-4-oxochromene, benzenesulfonamide 589.1 Chromen-4-one moiety enhances π-stacking; sulfonamide improves solubility
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine 4-methoxyphenyl, difluoromethyl, benzyl group 502.5 Difluoromethyl increases metabolic stability; methoxyphenyl enhances bioavailability
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride Pyrazole 4-fluorophenyl, ethyl acetate Not reported Ester group facilitates prodrug design; hydrochloride salt improves crystallinity

Key Observations

Core Structure Differences: The target compound’s pyrimidine core distinguishes it from pyrazolo[3,4-d]pyrimidine () and pyrazolo[1,5-a]pyrimidine () derivatives. Pyrimidines generally exhibit broader kinase selectivity, whereas pyrazolo-pyrimidines are often optimized for specific ATP-binding pockets .

Substituent Impact :

  • Fluorine atoms (3-fluorophenyl in the target vs. 4-fluorophenyl in ) influence electronic effects and metabolic stability. Meta-substitution may reduce steric hindrance compared to para-substitution .
  • The carboxamide linker in the target compound is analogous to sulfonamide () and benzamide () groups, which modulate solubility and binding kinetics .

Research Findings and Limitations

  • Binding Affinity: No direct data exist for the target compound. However, pyrimidine-carboxamides in and show IC₅₀ values in the nanomolar range for kinases like EGFR and CDK2 .
  • Solubility and Bioavailability : The oxopyrrolidine moiety may improve aqueous solubility compared to chromen-4-one derivatives (), though this requires experimental validation.

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